Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate
Description
Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate is a synthetic ester derivative featuring a diphenylacetyl group linked via a propanoylamino bridge to an ethyl propanoate backbone. Its synthesis typically involves multi-step reactions, such as amidation and esterification, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-2-28-20(26)14-16-23-19(25)13-15-24-22(27)21(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,21H,2,13-16H2,1H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPHAGLJTYCNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395615 | |
| Record name | ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>57.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660788 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5479-77-6 | |
| Record name | ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate typically involves a multi-step process. One common method includes the reaction of ethyl 3-aminopropanoate with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Hydrolysis: Ethanol and 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoic acid.
Reduction: Ethyl 3-[3-[(2,2-diphenylmethanol)amino]propanoylamino]propanoate.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[3-[(2,2-diphenylacetyl)amino]propanoylamino]propanoate involves its interaction with specific molecular targets. The diphenylacetyl moiety can interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s diphenylacetyl moiety distinguishes it from other ethyl propanoate derivatives. Key comparisons include:
Key Observations :
- Bioactivity: Aromatic substituents (e.g., biphenylamino in ) are associated with receptor-binding affinity, suggesting the diphenylacetyl group may confer similar advantages in therapeutic agents.
- Synthetic Complexity : Multi-step syntheses (e.g., ) are common for such derivatives, with the diphenylacetyl group requiring precise amidation conditions.
Physicochemical and Functional Comparisons
- Thermal Stability : Fluorinated analogues (e.g., perfluorinated compounds in ) exhibit higher thermal stability due to strong C-F bonds, whereas the target compound’s aryl groups may confer rigidity but lower thermal resistance.
- Solubility : The hydroxyl group in ’s compound improves aqueous solubility (logP ~2.5) compared to the target’s logP (estimated >4.0), which may limit bioavailability.
- Reactivity : The diphenylacetyl group’s electron-withdrawing nature could slow hydrolysis of the ester compared to acetylated derivatives like IR3535.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
